molecular formula C13H20Cl2N2 B7896941 (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride

Cat. No.: B7896941
M. Wt: 275.21 g/mol
InChI Key: CAWBWEZZGRYCMD-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-chlorobenzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidin-3-ylmethyl-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically the corresponding amine.

    Substitution: The major products depend on the nucleophile used, such as azides or thiols.

Scientific Research Applications

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl chloride
  • 2-Chlorotoluene
  • 4-Chlorobenzyl chloride
  • 4-Chlorotoluene

Uniqueness

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11;/h1-2,5-6,11,15-16H,3-4,7-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWBWEZZGRYCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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